5-Bromo-6-ethoxypyridin-3-amine hydrochloride
Overview
Description
5-Bromo-6-ethoxypyridin-3-amine hydrochloride is a chemical compound with the molecular formula C(7)H({10})BrClN(_2)O. It is derived from the parent compound 5-bromo-6-ethoxypyridin-3-amine, with the addition of hydrochloric acid forming a salt. This modification often enhances the solubility and stability of the compound compared to its parent molecule. This compound is used in various scientific research areas, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride typically involves the following steps:
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Bromination: : The starting material, 6-ethoxypyridin-3-amine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Formation of Hydrochloride Salt: : The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-ethoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Oxidation and Reduction: : The compound can be oxidized or reduced to form different derivatives. For example, oxidation using agents like potassium permanganate (KMnO(_4)) or reduction using sodium borohydride (NaBH(_4)) can yield various products depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
5-Bromo-6-ethoxypyridin-3-amine hydrochloride has several scientific research applications:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
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Drug Discovery: : The compound is employed in high-throughput screening assays to identify potential drug candidates.
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Synthetic Organic Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
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Industrial Applications: : The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism by which 5-Bromo-6-ethoxypyridin-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethoxypyridine: Similar in structure but lacks the amino group, which can affect its reactivity and applications.
6-Ethoxypyridin-3-amine: The parent compound without the bromine atom, which may have different solubility and stability properties.
5-Bromo-3-aminopyridine:
Uniqueness
5-Bromo-6-ethoxypyridin-3-amine hydrochloride is unique due to the presence of both the bromine and ethoxy groups, which confer specific reactivity and solubility characteristics. These features make it particularly useful in synthetic organic chemistry and drug discovery, where such properties are often desirable.
Properties
IUPAC Name |
5-bromo-6-ethoxypyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-2-11-7-6(8)3-5(9)4-10-7;/h3-4H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHWCZHOIPCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675102 | |
Record name | 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-05-5 | |
Record name | 3-Pyridinamine, 5-bromo-6-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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